molecular formula C15H19NO2 B2467102 Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester CAS No. 174456-76-9

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester

Cat. No.: B2467102
CAS No.: 174456-76-9
M. Wt: 245.322
InChI Key: YUKFHBYDDJRSIY-WDNDVIMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H19NO2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Esterification: The carboxylic acid group is converted to its ethyl ester form using an esterification reaction with ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system or the benzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the bicyclic ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure and the presence of the benzyl group can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: This compound is similar but lacks the ethyl ester group.

    3-azabicyclo[3.1.0]hexane derivatives: Other derivatives with different substituents on the bicyclic ring or the benzyl group.

Uniqueness

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester is unique due to its specific combination of a bicyclic ring system, a benzyl group, and an ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13+,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKFHBYDDJRSIY-PBWFPOADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.